![molecular formula C20H16Cl2N2O4 B6515509 ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 950265-22-2](/img/structure/B6515509.png)
ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate (ECQC) is a novel synthetic compound that has recently been studied for its potential applications in scientific research. ECQC is a derivative of quinoline-2-carboxylic acid and is composed of a phenylcarbamate group and a chlorinated quinoline moiety. It has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, anti-fungal, and anti-viral properties. ECQC has also been studied for its potential use as a therapeutic agent for a variety of diseases, including cancer and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is not yet fully understood. However, it is believed that this compound binds to the target molecules and inhibits their activity. It has been suggested that this compound binds to the active site of enzymes and other proteins, thereby blocking their activity. It is also believed that this compound binds to DNA and RNA, thereby disrupting the transcription and translation of genetic material.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, anti-fungal, and anti-viral properties. It has also been shown to possess anti-oxidant and anti-apoptotic effects. In addition, this compound has been shown to inhibit the growth of tumor cells and to induce cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate in laboratory experiments is its ability to bind to a variety of target molecules, including enzymes and other proteins, DNA, and RNA. This allows researchers to study the effects of this compound on a wide range of biological processes. However, the exact mechanism of action of this compound is still not fully understood, which limits its use in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate research. These include further investigation into the mechanism of action of this compound and its potential use as an imaging agent in medical diagnostics. Additionally, this compound could be studied for its potential use as a therapeutic agent for a variety of diseases, including cancer and neurological disorders. Further research could also be conducted into the potential use of this compound as an anti-inflammatory, anti-tumor, anti-fungal, and anti-viral agent. Finally, further investigation could be conducted into the potential toxicity of this compound and its effects on the human body.
Métodos De Síntesis
Ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is synthesized using a two-step process. First, the quinoline-2-carboxylic acid is reacted with 4-chlorophenylcarbamate to form the intermediate product. This intermediate is then reacted with ethylchloride, resulting in the formation of this compound. The reaction is carried out in an inert atmosphere and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate has been studied for its potential applications in scientific research. It has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, anti-fungal, and anti-viral properties. This compound has also been studied for its potential use as a therapeutic agent for a variety of diseases, including cancer and neurological disorders. This compound has also been investigated for its potential use as an imaging agent in medical diagnostics.
Propiedades
IUPAC Name |
ethyl 6-chloro-4-[2-(4-chloroanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O4/c1-2-27-20(26)17-10-18(15-9-13(22)5-8-16(15)24-17)28-11-19(25)23-14-6-3-12(21)4-7-14/h3-10H,2,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAXMRPVZPZKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515428.png)
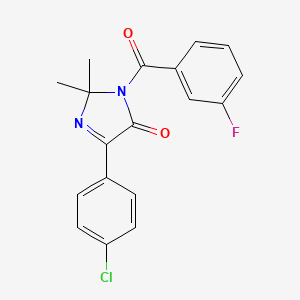


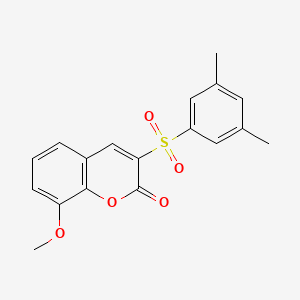
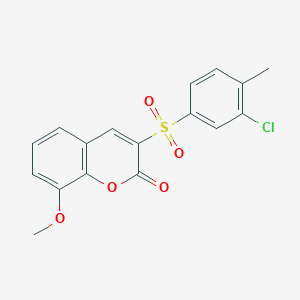

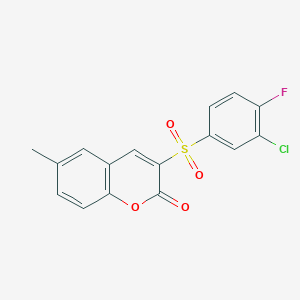
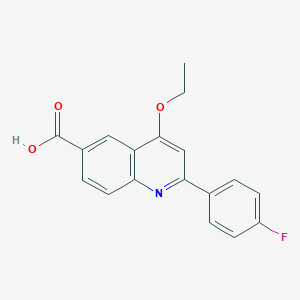
![ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515485.png)
![ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515497.png)
![ethyl 6-chloro-4-{[(4-ethylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515498.png)
![ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate](/img/structure/B6515505.png)
![ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515507.png)